molecular formula C13H23NO3 B14077763 tert-Butyl 4-(2-oxoethyl)azepane-1-carboxylate CAS No. 1780196-03-3

tert-Butyl 4-(2-oxoethyl)azepane-1-carboxylate

Cat. No.: B14077763
CAS No.: 1780196-03-3
M. Wt: 241.33 g/mol
InChI Key: QSRWJISLDIEUEY-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-oxoethyl)azepane-1-carboxylate is a bicyclic organic compound featuring a seven-membered azepane ring substituted with a tert-butyl carbamate group at position 1 and a 2-oxoethyl (acetyl) moiety at position 3. This structure renders it a versatile intermediate in pharmaceutical and organic synthesis, particularly for the preparation of nitrogen-containing heterocycles. The tert-butyloxycarbonyl (Boc) group enhances solubility in organic solvents and provides steric protection for the amine during synthetic transformations .

Properties

IUPAC Name

tert-butyl 4-(2-oxoethyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-4-5-11(6-9-14)7-10-15/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRWJISLDIEUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-oxoethyl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and oxoethyl reagents. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-oxoethyl)azepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 4-(2-oxoethyl)azepane-1-carboxylate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be modified to create derivatives with biological activity, such as antimicrobial or anticancer properties .

Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-oxoethyl)azepane-1-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxoethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent at Azepane C4 Functional Group Characteristics Molecular Weight (g/mol) Key References
tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate Hydroxymethyl (-CH₂OH) Polar alcohol; amenable to oxidation or esterification 229.3
tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate 2-Ethoxy-1-fluoro-2-oxoethyl Electrophilic ketone with fluorinated substituent; enhanced stability 303.4
tert-Butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate Ethoxy-oxoethylidene Conjugated enone system; potential for cycloadditions 283.36
tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate Methoxyethylamino (-NHCH₂CH₂OCH₃) Secondary amine with ether linkage; hydrogen-bonding capability Not reported
tert-Butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate 2-Chloro-4-fluorophenyl Aromatic substitution on diazepane; halogenated for bioactivity 312.8 (calc.)

Physical and Chemical Properties

  • Solubility: The 2-oxoethyl group increases polarity compared to non-polar tert-butyl or aromatic substituents. Analogs with ethoxy or hydroxymethyl groups exhibit moderate solubility in chloroform and methanol .
  • Stability : The Boc group confers stability under basic conditions, while the ketone in the target compound may require inert storage to prevent oxidation or nucleophilic attack .

Research Findings and Data

Reactivity Trends

  • Ketone vs. Alcohol : The 2-oxoethyl group in the target compound enables reductive amination to form amines, whereas the hydroxymethyl analog () is oxidized to carboxylic acids .
  • Fluorine Effects : The ethoxy-fluoro substituent () reduces metabolic degradation, a critical feature in drug design .

Pharmacological Potential

  • Diazepane Derivatives : highlights the use of halogenated diazepanes in central nervous system (CNS) drug candidates due to their blood-brain barrier permeability .
  • Bicyclic Analogs : Compounds like tert-butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate () exhibit rigid frameworks for targeting enzyme active sites .

Biological Activity

Tert-butyl 4-(2-oxoethyl)azepane-1-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various organic reactions, often involving the formation of azepane rings and carboxylate esters. The general structure includes a tert-butyl group, an azepane ring, and a keto group at the 2-position, which is crucial for its biological activity.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate the activity of enzymes involved in critical biochemical pathways. For instance, it has been shown to inhibit certain enzymes associated with cell proliferation, suggesting potential anticancer properties.

Moreover, the compound's ability to form hydrogen bonds enhances its interaction with biological macromolecules, contributing to its bioactivity.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies revealed that it can induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways and inhibition of cell cycle progression.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyFindings
Study 1 Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Study 2 Showed that the compound inhibited proliferation in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment.
Study 3 Investigated the mechanism of action, revealing that it promotes apoptosis via caspase activation and downregulation of anti-apoptotic proteins.

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